1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate 1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 856781-81-2
VCID: VC11986874
InChI: InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1
SMILES: COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol

1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate

CAS No.: 856781-81-2

Cat. No.: VC11986874

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl 2-methyl (2s)-2,3-dihydro-1h-pyrrole-1,2-dicarboxylate - 856781-81-2

Specification

CAS No. 856781-81-2
Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
IUPAC Name 1-O-benzyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate
Standard InChI InChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-7,9,12H,8,10H2,1H3/t12-/m0/s1
Standard InChI Key AVFGEGRRBQUROI-LBPRGKRZSA-N
Isomeric SMILES COC(=O)[C@@H]1CC=CN1C(=O)OCC2=CC=CC=C2
SMILES COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2
Canonical SMILES COC(=O)C1CC=CN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of a partially saturated pyrrole ring (2,3-dihydro-1H-pyrrole) with two ester substituents: a benzyl group at position 1 and a methyl group at position 2. The stereogenic center at C2 adopts the (S)-configuration, critical for its spatial orientation and reactivity . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₄
Molecular Weight261.27–261.28 g/mol
CAS Number856781-81-2 (S-configuration) / 72978-22-4 (unspecified)
SMILESCOC(C1=CCCN1C(OCC2=CC=CC=C2)=O)=O
InChIInChI=1S/C14H15NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-8H,5,9-10H2,1H3

The discrepancy in CAS numbers arises from stereochemical variations or registry updates. The (2S)-enantiomer (CAS 856781-81-2) is explicitly documented in synthetic studies , while 72978-22-4 may denote a racemic mixture or alternative isomer .

Synthetic Methodologies

Multi-Step Organic Synthesis

The compound is synthesized via stereocontrolled routes emphasizing the (2S)-configuration. A common approach involves:

  • Pyrrole Ring Formation: Cyclization of γ-amino ketones or via Paal-Knorr synthesis.

  • Esterification: Sequential protection of carboxyl groups using benzyl and methyl chlorides under basic conditions.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to establish the (S)-configuration at C2 .

Reported yields range from 71% to 95%, depending on reaction optimization (e.g., solvent polarity, temperature).

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